Dcfbc F-18

Description

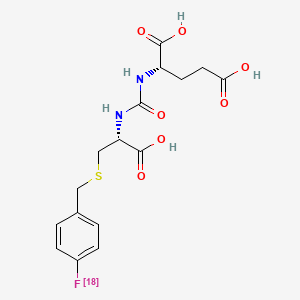

DCFBC F-18 (N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-[18F]Fluorobenzyl-l-Cysteine) is a first-generation radiopharmaceutical designed for prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging. It consists of a low-molecular-weight urea-based ligand conjugated to the positron-emitting isotope fluorine-18 (F-18) . PSMA, a transmembrane glycoprotein overexpressed in prostate cancer cells, serves as the molecular target for this compound. This compound enables visualization of primary and metastatic prostate cancer lesions, aiding in staging, restaging, and treatment planning .

Properties

CAS No. |

1169942-33-9 |

|---|---|

Molecular Formula |

C16H19FN2O7S |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1 |

InChI Key |

IDTMSHGCAZPVLC-STUNTBJNSA-N |

SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

Appearance |

Solid powder |

Other CAS No. |

1169942-33-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(18F)DCFBC N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine |

Origin of Product |

United States |

Preparation Methods

Radiochemical Synthesis of $$^{18}\text{F}$$-DCFBC

Precursor Synthesis and Characterization

The synthesis of $$^{18}\text{F}$$-DCFBC begins with the preparation of the non-radioactive precursor, ($$S$$)-2-[3-[($$R$$)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid. This precursor is synthesized via a modified procedure originally described by Kozikowski et al.. Key steps include:

- Protection of Glutamate Side Chains : Bis-4-methoxybenzylglutamate hydrochloride is prepared by reacting L-glutamic acid with 4-methoxybenzyl chloride under alkaline conditions.

- Urea Linkage Formation : The protected glutamate is coupled with $$S$$-trityl-L-cysteine using carbonyldiimidazole (CDI) to form the urea backbone.

- Deprotection : Sequential removal of trityl and 4-methoxybenzyl groups yields the free thiol precursor, which is purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

The precursor’s identity is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry, with reported purity exceeding 95%.

Radiolabeling with Fluorine-18

The radiolabeling process involves two primary steps: synthesis of 4-$$^{18}\text{F}$$-fluorobenzyl bromide and its subsequent conjugation to the precursor.

Synthesis of 4-$$^{18}\text{F}$$-Fluorobenzyl Bromide

- Nucleophilic Fluorination : $$^{18}\text{F}$$-Fluoride, produced via proton irradiation of $$^{18}\text{O}$$-enriched water, is reacted with 4-(trimethylammonium)benzaldehyde triflate in acetonitrile at 100°C for 10 minutes.

- Reduction and Bromination : The resulting 4-$$^{18}\text{F}$$-fluorobenzaldehyde is reduced with sodium borohydride to 4-$$^{18}\text{F}$$-fluorobenzyl alcohol, followed by bromination using hydrobromic acid (HBr) in dichloromethane.

Conjugation to the Precursor

The precursor (2–5 mg) is reacted with 4-$$^{18}\text{F}$$-fluorobenzyl bromide (1–2 GBq) in ammonia-saturated methanol at 60°C for 10 minutes. The reaction mixture is then purified via semi-preparative RP-HPLC using a C-18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v). The product fraction is collected, reformulated in saline, and sterile-filtered.

Critical Reaction Parameters

Quality Control and Validation

Radiochemical Purity and Specific Activity

Post-purification, $$^{18}\text{F}$$-DCFBC undergoes rigorous quality control:

Optimization Strategies and Challenges

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the conjugation step, reducing reaction time from 10 minutes to 2 minutes while maintaining yields of 36%–53% (decay-corrected). This method minimizes precursor degradation and improves specific activity (up to 56.3 GBq/μmol).

Solid-Phase Extraction (SPE)

Replacing HPLC with SPE cartridges (e.g., C-18 Sep-Pak) streamlines purification, achieving radiochemical yields of 70%–84% in 35 minutes. However, SPE may compromise purity (<90%), necessitating a hybrid SPE-HPLC approach.

Carrier Fluoride Mitigation

Carrier fluoride from target water and tubing introduces non-radioactive DCFBC, reducing specific activity. Strategies include:

Preclinical and Clinical Validation

Biodistribution and Dosimetry

In murine xenograft models, $$^{18}\text{F}$$-DCFBC shows high uptake in PSMA-positive tumors (8.16 ± 2.55 %ID/g at 60 minutes), with rapid clearance from blood and kidneys. Human dosimetry estimates indicate a bladder wall dose of 0.189 mGy/MBq, comparable to $$^{18}\text{F}$$-FDG.

Clinical Performance

In metastatic prostate cancer patients, $$^{18}\text{F}$$-DCFBC PET/CT detects 45% more lesions than conventional imaging, with a sensitivity of 92% versus 71% for CT/MRI. False positives are rare (<5%), attributed to PSMA expression in salivary glands and renal tubules.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The primary reaction involved in the synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is nucleophilic substitution, where fluorine-18 is incorporated into the precursor compound.

Common Reagents and Conditions:

Reagents: Non-carrier-added fluorine-18, precursor compound, and protecting groups.

Conditions: The reactions are typically carried out in an automated synthesis unit under controlled temperature and pressure.

Major Products:

Scientific Research Applications

Key Applications

-

Detection of Metastatic Prostate Cancer

- Dcfbc F-18 has shown promising results in detecting metastatic prostate cancer. Studies indicate that it can localize to PSMA-expressing tumors effectively, allowing for accurate imaging via small-animal PET models . In clinical settings, it has demonstrated the ability to detect high-grade tumors (Gleason scores 8 and 9) with higher specificity than conventional magnetic resonance imaging (MRI) .

-

Assessment of Biochemical Recurrence

- A significant application of this compound is in patients experiencing biochemical recurrence after primary treatment. In a study involving 68 patients, this compound PET/CT imaging led to changes in treatment strategies for over 50% of patients, indicating its potential impact on clinical management decisions . The compound detected recurrences in approximately 60% of patients with elevated prostate-specific antigen (PSA) levels .

-

Comparison with Other Imaging Modalities

- Research has compared this compound PET/CT with other imaging techniques such as multiparametric MRI and bone scans. While MRI exhibited higher sensitivity for primary prostate cancer detection, this compound PET was more specific for high-grade lesions . Additionally, studies have shown that this compound can detect soft tissue lesions not identified by other modalities, highlighting its complementary role in prostate cancer imaging .

Table 1: Comparison of Imaging Techniques for Prostate Cancer Detection

| Imaging Modality | Sensitivity (%) | Specificity (%) | Notable Findings |

|---|---|---|---|

| This compound PET/CT | 46% (dominant lesion) | 96% | High specificity for Gleason 8 and 9 tumors |

| Multiparametric MRI | 92% (dominant lesion) | 89% | Higher sensitivity but lower specificity |

| Bone Scans | Variable | Variable | Limited soft tissue detection |

Table 2: Clinical Impact of this compound on Treatment Decisions

| Patient Group | Change in Treatment Plan (%) | New Treatments Initiated |

|---|---|---|

| Patients with Positive this compound | 51.2% | Salvage radiotherapy, chemotherapy |

| Patients with Negative this compound | 48.1% | Continued observation |

Case Studies

-

Case Study: Metastatic Prostate Cancer Detection

- In a clinical trial involving patients with known metastatic disease, this compound PET/CT was able to identify soft tissue lesions that were missed by conventional imaging techniques. This capability underscores its potential as a critical tool in comprehensive cancer management.

-

Case Study: Biochemical Recurrence Management

- A cohort study demonstrated that among patients undergoing treatment for biochemical recurrence, those who received this compound PET/CT saw significant alterations in their treatment plans based on the imaging results. This adaptability illustrates the compound's role in personalized medicine approaches for prostate cancer.

Mechanism of Action

The mechanism of action of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves its binding to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Upon binding, the compound is internalized into the cells, allowing for the visualization of prostate tumors using PET imaging. The positron-emitting isotope fluorine-18 enables the detection of the compound within the body .

Comparison with Similar Compounds

Molecular Properties :

Clinical Application: DCFBC F-18 was among the earliest F-18-labeled PSMA inhibitors translated into clinical trials. Its biodistribution profile includes moderate tumor uptake and rapid clearance from non-target tissues, though its diagnostic performance has been surpassed by subsequent generations of PSMA-targeted agents .

Pharmacokinetic and Biodistribution Profiles

Key Compounds Compared :

[18F]DCFPyL (Piflufolastat F-18)

[68Ga]PSMA-11

[18F]PSMA-1007

[18F]Fluciclovine

Analysis :

- Tumor Targeting : [18F]DCFPyL exhibits superior tumor uptake (39.4% vs. 4.7%) and tumor-to-background ratios compared to this compound, attributed to enhanced PSMA-binding affinity and pharmacokinetic optimization .

- 110 minutes for F-18) and higher liver uptake .

- PSMA-1007 : This agent combines the advantages of F-18 labeling (longer half-life) with reduced urinary excretion, improving detection of pelvic recurrences .

Diagnostic Accuracy and Clinical Utility

Lesion Detection :

- In metastatic prostate cancer, [18F]DCFPyL PET/CT detected 32% more lesions than conventional imaging, while this compound showed concordance with NaF PET/CT in only 58% of bone lesions, with 22% detected exclusively by DCFBC .

- [18F]PSMA-1007 demonstrated 93% sensitivity in histopathologically confirmed lesions, outperforming DCFBC in specificity (88% vs. 76%) .

Radiation Dosimetry :

Cost-Effectiveness and Clinical Adoption

- DCFPyL vs. Fluciclovine : Piflufolastat F-18 ([18F]DCFPyL) dominates fluciclovine F-18 in cost-effectiveness, requiring only a 26% cost reduction to achieve lower incremental costs (-$5,943) and higher quality-adjusted life years (QALYs) .

- DCFBC: Limited cost-effectiveness data exist for this compound, as it has largely been replaced by next-generation agents like DCFPyL and PSMA-1007 in clinical practice .

Biological Activity

Dcfbc F-18, also known as 18F-DCFBC, is a radiopharmaceutical that has garnered attention for its potential in imaging prostate cancer through positron emission tomography (PET). This compound specifically targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells, making it a valuable tool for both diagnosis and treatment monitoring.

The synthesis of 18F-DCFBC involves a multi-step process that yields a radiochemical product with high purity and specific activity. In studies, the average radiochemical yield was reported at 16 ± 6%, with specific radioactivities averaging 52 GBq/μmol . The compound's pharmacokinetics show rapid blood clearance and high tumor uptake, which are critical for effective imaging.

Biodistribution Studies

Biodistribution studies have demonstrated that 18F-DCFBC exhibits significant uptake in PSMA-positive tumors. In one study involving mice, the maximum tumor uptake was recorded at 8.16 ± 2.55 %ID/g at 60 minutes post-injection, decreasing to 4.69 ± 0.89 %ID/g at 120 minutes . The tumor-to-muscle ratio was notably high at 20:1 at the two-hour mark, indicating favorable imaging characteristics.

Table: Summary of Biodistribution Data

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor/Muscle Ratio |

|---|---|---|

| 60 minutes | 8.16 ± 2.55 | 20 |

| 120 minutes | 4.69 ± 0.89 | Not specified |

Clinical Applications

18F-DCFBC has been evaluated in clinical settings for its efficacy in detecting metastatic prostate cancer. A prospective study involving patients with biochemical recurrence after primary treatment found that PET/CT using 18F-DCFBC led to a change in treatment strategy in approximately 50% of cases . This included initiating new therapies or modifying existing ones based on imaging results.

Case Study Insights

In a cohort study of 68 patients, the impact of 18F-DCFBC PET/CT was assessed against conventional imaging methods. The results indicated that positive scans led to new treatment plans for many patients, while negative scans resulted in the cancellation of planned interventions . The correlation between PET findings and pre-scan PSA levels further validated the utility of this imaging agent.

Comparative Studies

Comparative studies have highlighted the advantages of using 18F-DCFBC over traditional imaging techniques such as CT and MRI. For instance, it has shown superior sensitivity in detecting bone lesions compared to other tracers like 18F-sodium fluoride (NaF) . One study noted that while NaF detected nearly all bone lesions (98.4%), DCFBC identified significantly fewer lesions at both one and two hours post-injection (45.4% and 45.9%, respectively) .

Table: Comparison of Imaging Techniques

| Imaging Technique | Number of Lesions Detected (%) | Sensitivity |

|---|---|---|

| 18F-NaF | 182 of 185 (98.4%) | High |

| 18F-DCFBC | Varies (45.4% at 1h, 45.9% at 2h) | Moderate |

Dosimetry and Safety Profile

The safety profile of 18F-DCFBC has been assessed through dosimetry studies, which indicate that the absorbed dose is comparable to other commonly used PET radiopharmaceuticals like FDG . The effective dose estimates range from approximately , making it suitable for diagnostic applications without significant risk to patients.

Q & A

Q. What molecular mechanism enables DCFBC F-18 to selectively target prostate cancer cells in PET imaging?

this compound binds to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein overexpressed in prostate cancer cells. The low molecular weight tracer (DCFBC) is conjugated with fluorine-18, allowing positron emission tomography (PET) to detect PSMA-positive tumors. Methodological validation includes competitive binding assays with PSMA inhibitors (e.g., 2-PMPA) and immunohistochemical confirmation of PSMA expression in tumor biopsies .

Q. What experimental controls are critical for validating this compound specificity in preclinical models?

- Blocking studies : Co-inject unlabeled PSMA inhibitors to confirm reduced tracer uptake.

- Negative controls : Use PSMA-negative cell lines or xenografts (e.g., PC3 cells).

- Biodistribution analysis : Quantify uptake in non-target tissues (e.g., salivary glands, kidneys) to assess off-target binding .

- Histopathology : Correlate PET findings with post-mortem PSMA immunohistochemistry .

Q. How can researchers optimize this compound dosing and imaging timepoints in murine models?

Conduct time-activity curve (TAC) studies to determine peak tumor-to-background ratios. Typical protocols involve intravenous injection of 1–2 MBq/g tracer, followed by PET scans at 1, 2, and 4 hours post-injection. Optimal imaging windows are often 2–3 hours, balancing tumor uptake and background clearance .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound compare to other PSMA-targeted radiotracers (e.g., 68Ga-PSMA-11) in multi-center studies?

Comparative studies require standardized protocols for:

- Dosimetry : Calculate absorbed doses using OLINDA/EXM software.

- Quantitative metrics : Use SUVmax and SUVpeak with harmonized reconstruction algorithms.

- Cross-calibration : Validate scanners across sites using phantom-based normalization. For example, this compound shows slower blood clearance than 68Ga-PSMA-11, necessitating adjusted imaging windows .

Q. What statistical methods address discrepancies in this compound uptake between in vitro and in vivo models?

- Multivariate regression : Analyze variables like PSMA expression levels, vascular permeability, and tracer metabolism.

- Bland-Altman plots : Quantify agreement between PET-derived SUV and autoradiography measurements.

- ANOVA with post-hoc tests : Identify confounding factors (e.g., hypoxia, pH) affecting tracer binding .

Q. How can researchers standardize this compound quantification for multi-center trials?

- Phantom-based calibration : Use the NEMA NU-2 2018 standard to harmonize SUV measurements.

- Region-of-interest (ROI) protocols : Define fixed thresholds (e.g., 40% of SUVmax) for tumor delineation.

- Inter-laboratory reproducibility : Share raw sinogram data and reconstruction parameters (e.g., OSEM iterations, filter settings) .

Q. What methodologies resolve conflicting data on this compound sensitivity in low-PSMA-expressing tumors?

- Dynamic PET imaging : Differentiate specific binding from perfusion effects using compartmental modeling (e.g., two-tissue reversible model).

- Ex vivo gamma counting : Validate in vivo PET results with direct tissue measurements.

- RNA sequencing : Correlate PSMA (FOLH1) transcript levels with tracer uptake .

Methodological Considerations

Q. What are best practices for reporting this compound data in peer-reviewed journals?

- Transparency : Include raw data (e.g., SUV values, ROI coordinates) in supplementary materials.

- Reproducibility : Detail tracer synthesis (e.g., radiochemical purity >95%), injection protocols, and scanner settings (e.g., resolution, axial FOV).

- Ethical compliance : Obtain IRB approval for human studies and adhere to ARRIVE guidelines for preclinical research .

Q. How should researchers handle batch variability in this compound synthesis?

- Quality control (QC) : Perform HPLC and radio-TLC for each batch to confirm identity and purity.

- Stability testing : Monitor tracer integrity under storage conditions (-80°C in ethanol) using mass spectrometry .

Data Analysis Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.